molecular formula C8H13ClN2O3S B1372299 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride CAS No. 1171768-81-2

5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride

Cat. No.: B1372299
CAS No.: 1171768-81-2
M. Wt: 252.72 g/mol
InChI Key: RBEHKAWICMSZAT-UHFFFAOYSA-N
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Description

5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride is an organic compound with the molecular formula C8H13ClN2O3S and a molecular weight of 252.72 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of sulfuric acid and other sulfonating agents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, utilizing advanced chemical reactors to ensure high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride
  • 5-Amino-2-propoxybenzene-1-sulfonamide hydrochloride
  • 5-Amino-2-butoxybenzene-1-sulfonamide hydrochloride

Uniqueness

5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride is unique due to its specific ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in certain chemical syntheses and research applications .

Properties

IUPAC Name

5-amino-2-ethoxybenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S.ClH/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12;/h3-5H,2,9H2,1H3,(H2,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEHKAWICMSZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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